molecular formula C10H16N2 B15054217 N-ethyl-N-(pyridin-2-ylmethyl)ethanamine CAS No. 17751-50-7

N-ethyl-N-(pyridin-2-ylmethyl)ethanamine

Cat. No.: B15054217
CAS No.: 17751-50-7
M. Wt: 164.25 g/mol
InChI Key: RLXNMHYUCLAIFM-UHFFFAOYSA-N
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Description

N-ethyl-N-(pyridin-2-ylmethyl)ethanamine is an organic compound with the molecular formula C8H12N2. It is a derivative of ethanamine, where the nitrogen atom is bonded to an ethyl group and a pyridin-2-ylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(pyridin-2-ylmethyl)ethanamine typically involves the reaction of pyridin-2-ylmethanol with ethylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

[ \text{Pyridin-2-ylmethanol} + \text{Ethylamine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(pyridin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethyl-N-(pyridin-2-ylmethyl)ethanamide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: N-ethyl-N-(pyridin-2-ylmethyl)ethanamide.

    Reduction: Various amine derivatives.

    Substitution: Halogenated ethanamine derivatives.

Scientific Research Applications

N-ethyl-N-(pyridin-2-ylmethyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-ethyl-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical processes. These interactions can modulate enzyme activities, cellular signaling pathways, and other molecular functions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-N-(pyridin-2-ylmethyl)ethanamine
  • N,N-bis(pyridin-2-ylmethyl)ethanamine
  • N-methyl-N-(pyridin-2-ylmethyl)ethanamine

Uniqueness

N-ethyl-N-(pyridin-2-ylmethyl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

17751-50-7

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-ethyl-N-(pyridin-2-ylmethyl)ethanamine

InChI

InChI=1S/C10H16N2/c1-3-12(4-2)9-10-7-5-6-8-11-10/h5-8H,3-4,9H2,1-2H3

InChI Key

RLXNMHYUCLAIFM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=CC=N1

Origin of Product

United States

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